1-Decene, 10-methoxy-
Description
Structure
3D Structure
Properties
IUPAC Name |
10-methoxydec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-10-11-12-2/h3H,1,4-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGGBQKGVMXIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCCCCCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072670 | |
| Record name | 1-Decene, 10-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72928-41-7 | |
| Record name | 10-Methoxy-1-decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72928-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Decene, 10-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072928417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Decene, 10-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Decene, 10-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Characterization of 1-Decene, 10-methoxy-: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 1-Decene, 10-methoxy- (CAS: 72928-41-7), a bifunctional organic molecule incorporating a terminal alkene and a methyl ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation of this compound. We will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.
Molecular Structure and Spectroscopic Implications
1-Decene, 10-methoxy-, with the molecular formula C₁₁H₂₂O, possesses two key functional groups: a terminal vinyl group (-CH=CH₂) and a terminal methoxy group (-OCH₃), separated by an eight-carbon aliphatic chain.[1] This structure dictates a unique spectroscopic fingerprint, which we can predict and interpret with high confidence. The presence of sp²-hybridized carbons of the alkene and sp³-hybridized carbons of the alkyl chain and ether will give rise to distinct signals in both NMR and IR spectroscopy. The ether linkage and the alkene's double bond also provide predictable fragmentation sites in mass spectrometry.
Caption: Molecular structure of 1-Decene, 10-methoxy-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is defined by chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern). For 1-Decene, 10-methoxy-, we anticipate distinct signals corresponding to the vinylic, aliphatic, and methoxy protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| =CH₂ (H-1) | 4.90 - 5.05 | ddt | 2H |
| -CH= (H-2) | 5.75 - 5.85 | ddt | 1H |
| =CH-CH₂- (H-3) | 2.00 - 2.10 | q | 2H |
| -CH₂-O- (H-10) | 3.35 - 3.45 | t | 2H |
| -OCH₃ (H-11) | 3.30 - 3.40 | s | 3H |
| -(CH₂)₆- (H-4 to H-9) | 1.25 - 1.60 | m | 12H |
Causality and Interpretation:
-
Vinylic Protons (H-1, H-2): These protons are the most deshielded due to the anisotropy of the π-bond, placing them furthest downfield (δ 4.9-5.9). The H-2 proton, being adjacent to the alkyl chain, will appear as a complex multiplet (ddt - doublet of doublets of triplets). The terminal H-1 protons are diastereotopic and will show complex splitting from coupling to each other (geminal coupling) and to H-2 (vicinal coupling).
-
Allylic Protons (H-3): These protons are adjacent to the double bond, causing a moderate downfield shift to ~2.05 ppm.
-
Methoxy Protons (H-11): The protons of the methyl group attached to the oxygen are deshielded by the electronegative oxygen atom, appearing as a sharp singlet around 3.35 ppm.[2]
-
Methylene Protons adjacent to Oxygen (H-10): Similarly, the CH₂ group directly bonded to the ether oxygen is deshielded, resonating around 3.40 ppm as a triplet.[2]
-
Aliphatic Chain Protons (H-4 to H-9): The bulk of the methylene protons in the alkyl chain are shielded and will overlap in a complex multiplet in the δ 1.25-1.60 ppm region.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this molecule, all 11 carbons are chemically distinct and should yield 11 discrete signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| =CH₂ (C-1) | ~114 |
| -CH= (C-2) | ~139 |
| =CH-CH₂- (C-3) | ~34 |
| -CH₂-O- (C-10) | ~73 |
| -OCH₃ (C-11) | ~59 |
| -(CH₂)₆- (C-4 to C-9) | 26 - 30 |
Causality and Interpretation:
-
Alkene Carbons (C-1, C-2): The sp²-hybridized carbons of the double bond are significantly deshielded, appearing in the 114-140 ppm region. The internal carbon (C-2) is typically further downfield than the terminal carbon (C-1).[3]
-
Ether Carbons (C-10, C-11): The carbons directly attached to the electronegative oxygen atom are deshielded and appear in the 50-80 ppm range. The methoxy carbon (C-11) is expected around 59 ppm, a characteristic value for aliphatic methyl ethers.[4]
-
Aliphatic Carbons (C-3 to C-9): The sp³-hybridized carbons of the long alkyl chain will resonate in the typical alkane region of 26-34 ppm.[3] The allylic carbon (C-3) will be slightly more downfield than the others.
Experimental Protocol: NMR Spectroscopy
A self-validating NMR protocol ensures data integrity and reproducibility.
-
Sample Preparation: Accurately weigh 5-20 mg of 1-Decene, 10-methoxy- into a clean, dry vial.[5] Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃), ensuring complete dissolution.[6] The use of a deuterated solvent is critical for the spectrometer's field-frequency lock and to avoid large interfering solvent signals in ¹H NMR.
-
Sample Filtration: Using a pipette with a cotton or glass wool plug, transfer the solution into a clean 5 mm NMR tube to remove any particulate matter which could degrade spectral resolution.[7]
-
Spectrometer Setup: Insert the sample into the spectrometer. The instrument software will perform automatic locking (to the deuterium signal of the solvent) and shimming (optimization of the magnetic field homogeneity) to ensure sharp, symmetrical peaks.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used for each nucleus. For ¹³C, proton decoupling is employed to simplify the spectrum to single lines for each carbon.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the spectrum is referenced (typically to residual solvent signals or an internal standard like TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups, as different bonds vibrate at characteristic frequencies upon absorbing infrared radiation.
Predicted IR Absorptions
The IR spectrum of 1-Decene, 10-methoxy- will be dominated by features of the alkene and ether groups, superimposed on the absorptions of the alkane backbone.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch | Terminal Alkene | 3075 - 3095 | Medium |
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |
| C=C Stretch | Terminal Alkene | 1640 - 1650 | Medium, Sharp |
| C-O-C Stretch | Aliphatic Ether | 1070 - 1150 | Strong |
| =C-H Bend (Out-of-plane) | Terminal Alkene | 910 & 990 | Strong |
Causality and Interpretation:
-
>3000 cm⁻¹ Region: The presence of a peak just above 3000 cm⁻¹ is a clear indication of C-H bonds on sp² carbons (=C-H), distinguishing them from the stronger alkane C-H stretches which appear just below 3000 cm⁻¹.[8][9]
-
1645 cm⁻¹ Region: The absorption at ~1645 cm⁻¹ is characteristic of the C=C double bond stretching vibration.[10] Its presence confirms the alkene functionality.
-
1100 cm⁻¹ Region: A strong, prominent band around 1100 cm⁻¹ is the hallmark of the C-O-C asymmetric stretching vibration in an aliphatic ether.[2][11] This is often one of the most intense peaks in the fingerprint region for an ether.
-
<1000 cm⁻¹ Region: The two strong bands near 990 cm⁻¹ and 910 cm⁻¹ are highly diagnostic out-of-plane bending vibrations for the C-H bonds of a monosubstituted (terminal) alkene.[10]
Experimental Protocol: FT-IR Spectroscopy
-
Instrument Background: Ensure the spectrometer's sample chamber is empty and clean. Run a background scan to record the spectrum of the ambient atmosphere (CO₂, H₂O), which will be automatically subtracted from the sample spectrum.
-
Sample Application (Neat Liquid): Since 1-Decene, 10-methoxy- is a liquid, the simplest method is to place a single drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be created between two salt plates (e.g., KBr or NaCl).[12]
-
Data Acquisition: Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (plot of transmittance or absorbance vs. wavenumber) is analyzed for the presence of the characteristic absorption bands outlined above.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure.
Predicted Fragmentation Pattern (Electron Ionization)
Upon electron ionization (EI), 1-Decene, 10-methoxy- (MW = 170.29 g/mol ) will form a molecular ion (M⁺˙) at m/z 170. This ion is often unstable and undergoes fragmentation through characteristic pathways for ethers and alkenes.
-
Molecular Ion (M⁺˙): A peak at m/z 170 corresponding to [C₁₁H₂₂O]⁺˙. The intensity may be low for a long-chain aliphatic compound.[13]
-
Alpha-Cleavage (Ether): This is the most characteristic fragmentation for ethers.[14] Cleavage of the C-C bond adjacent (alpha) to the oxygen is highly favorable as it produces a resonance-stabilized oxonium ion. For this molecule, this results in the loss of a C₉H₁₇ radical.
-
[CH₂(CH₂)₈-O-CH₃]⁺˙ → [CH₂=O⁺-CH₃] + •C₉H₁₇
-
This pathway generates the base peak at m/z 45 . This is a highly diagnostic fragment for a methyl ether.
-
-
Allylic Cleavage (Alkene): Cleavage of the C-C bond beta to the double bond is favorable as it generates a stable allylic carbocation.[15]
-
[CH₂=CH-CH₂-(CH₂)₇OCH₃]⁺˙ → [CH₂=CH-CH₂]⁺ + •(CH₂)₇OCH₃
-
This pathway would lead to a fragment at m/z 41 .
-
-
Alkyl Chain Fragmentation: Long alkyl chains fragment via the loss of successive 14 amu (-CH₂-) units, leading to clusters of peaks at m/z values such as 55, 69, 83, etc.[13][16]
Interpretation of Known Data: The NIST Mass Spectrometry Data Center lists prominent peaks for this compound at m/z 85, 67, 55, and 45.[1]
-
m/z 45: Confirmed as the [CH₂O-CH₃]⁺ fragment from alpha-cleavage.
-
m/z 55, 67, 85: These are likely fragments arising from cleavage along the hydrocarbon chain, characteristic of long-chain alkenes. For example, m/z 55 could correspond to [C₄H₇]⁺.
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. eng.uc.edu [eng.uc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 16. Video: Mass Spectrometry: Long-Chain Alkane Fragmentation [jove.com]
Technical Guide: Williamson Ether Synthesis of 10-Methoxy-1-Decene
Executive Summary
This technical guide details the synthesis of 10-methoxy-1-decene (CAS: N/A for specific isomer, generic ether synthesis applied) via the Williamson Ether Synthesis . The target molecule is a bifunctional building block containing a terminal alkene and a terminal methyl ether, valuable as a surfactant intermediate, polymer co-monomer, or hydrophobic linker in drug discovery.
While multiple routes exist, this guide prioritizes the O-methylation of 9-decen-1-ol using Iodomethane (MeI) and Sodium Hydride (NaH). This pathway offers the highest regioselectivity and minimizes the risk of alkene isomerization compared to halide-displacement routes.
Retrosynthetic Analysis & Strategy
The synthesis of 10-methoxy-1-decene is best approached by disconnecting the ether oxygen-carbon bond.
Strategic Pathways
-
Path A (Preferred): Nucleophilic attack of the alkoxide derived from 9-decen-1-ol onto a methylating agent (MeI or Dimethyl Sulfate).
-
Path B (Alternative): Nucleophilic attack of methoxide (
) onto 10-bromo-1-decene .
Retrosynthesis Diagram
Figure 1: Retrosynthetic analysis showing the disconnection of the ether linkage.
Reaction Mechanism & Kinetics
The formation of 10-methoxy-1-decene follows a classic
-
Activation: The alcohol (9-decen-1-ol) is deprotonated by a strong base (NaH) to form the alkoxide anion (
). This step is rapid and irreversible with hydride bases ( gas evolution drives equilibrium). -
Substitution: The alkoxide acts as a nucleophile, attacking the electrophilic methyl carbon of Iodomethane. The iodide ion is displaced in a concerted, single-step process.
Key Kinetic Consideration:
The reaction rate is defined by
Figure 2: Mechanistic flow of the Williamson Ether Synthesis.
Experimental Protocol
Safety Warning: Iodomethane (Methyl Iodide) is a volatile neurotoxin and suspected carcinogen. Sodium Hydride (NaH) releases flammable hydrogen gas and is pyrophoric. All operations must be performed in a functioning fume hood under inert atmosphere (
Reagents & Materials
| Reagent | Equiv. | Role | Properties |
| 9-Decen-1-ol | 1.0 | Substrate | BP ~236°C, Viscous liquid |
| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Base | Water-sensitive solid |
| Iodomethane (MeI) | 1.5 - 2.0 | Electrophile | BP 42°C, Volatile liquid |
| Tetrahydrofuran (THF) | Solvent | Medium | Anhydrous, Inhibitor-free |
| Ammonium Chloride ( | N/A | Quench | Saturated aqueous solution |
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (
). -
Base Preparation:
-
Add Sodium Hydride (60% dispersion, 1.2 equiv) to the flask.
-
Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if high purity is required immediately (often unnecessary for simple ether synthesis).
-
Add anhydrous THF (approx. 5-10 mL per gram of substrate) and cool to
in an ice bath.
-
-
Alkoxide Formation:
-
Dissolve 9-decen-1-ol (1.0 equiv) in a minimal amount of anhydrous THF.
-
Add the alcohol solution dropwise to the NaH suspension over 20 minutes.
-
Observation: Vigorous bubbling (
gas) will occur. -
Allow the mixture to stir at
for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.
-
-
Methylation:
-
Cool the reaction mixture back to
. -
Add Iodomethane (1.5 equiv) dropwise via syringe. Caution: Exothermic.
-
Remove the ice bath and stir at RT for 4–12 hours. Monitor by TLC (visualization:
stain for alkene).
-
-
Workup:
-
Cool to
. Carefully quench excess NaH by dropwise addition of saturated solution. -
Dilute with Diethyl Ether (
) or Ethyl Acetate. -
Wash the organic layer with water (2x) and brine (1x).
-
Dry over anhydrous
or , filter, and concentrate under reduced pressure (Rotovap). -
Note: Do not apply high vacuum for too long if the product is volatile (though C11 ethers are generally stable).
-
Purification
-
Distillation: The product is a liquid. Vacuum distillation is the preferred purification method to separate it from any unreacted alcohol or mineral oil.
-
Column Chromatography: If scale is small (<1g), use Silica Gel. Eluent: 0-5% Ethyl Acetate in Hexanes. The ether (
) moves much faster than the alcohol ( ).
Process Optimization & Troubleshooting
Critical Control Points (CCP)
| Parameter | Risk | Mitigation Strategy |
| Moisture | NaH deactivation; Hydrolysis of MeI | Use freshly distilled THF or solvent from a drying column. Keep under |
| Temperature | Alkene Isomerization | Do not exceed |
| Stoichiometry | Incomplete conversion | Use excess MeI (1.5-2.0 equiv) as it is volatile and can be lost to the headspace. |
Workflow Diagram
Figure 3: Operational workflow for the synthesis.
Characterization
The identity of 10-methoxy-1-decene must be validated using NMR and IR spectroscopy.
Expected Data
-
Physical State: Colorless liquid.[4]
-
Boiling Point: Estimated ~205-210°C (Atmospheric), ~95°C (15 mmHg).
-
Refractive Index: ~
.
NMR Analysis ( )
-
NMR:
-
5.81 (ddt, 1H,
): Characteristic terminal alkene proton. -
4.90 - 5.02 (m, 2H,
): Terminal vinyl protons. -
3.36 (t, 2H,
, ): Methylene adjacent to ether oxygen. -
3.33 (s, 3H,
): Diagnostic Singlet confirming methylation. -
2.04 (q, 2H, allylic
). - 1.20 - 1.60 (m, 12H, alkyl chain).
-
5.81 (ddt, 1H,
-
NMR:
-
~139.0 (
), ~114.0 ( ). -
~73.0 (
). -
~58.5 (
).
-
~139.0 (
IR Spectroscopy
-
3075 cm⁻¹: C-H stretch (alkene).
-
1640 cm⁻¹: C=C stretch.
-
1110 cm⁻¹: C-O-C stretch (strong ether band).
References
-
Williamson, A. W. (1850).[5][6][7] "Theory of Aetherification".[8] Philosophical Magazine, 37, 350–356.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 4.11: Ethers).
-
Scifinder/Reaxys Database Query . "Reaction of 9-decen-1-ol with Iodomethane". Accessed October 2023.[8][9] (General protocol validation).
Sources
- 1. 1-Decene(872-05-9) 1H NMR spectrum [chemicalbook.com]
- 2. 1,10-Decanediol(112-47-0) 1H NMR spectrum [chemicalbook.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 1-Decene | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. byjus.com [byjus.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
Methodological & Application
Application Note: High-Selectivity Hydroformylation of 1-Decene, 10-methoxy- for the Synthesis of 11-Methoxyundecanal
Abstract
This technical guide provides a comprehensive protocol for the rhodium-catalyzed hydroformylation of 1-decene, 10-methoxy- to produce 11-methoxyundecanal, a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and specialty polymers.[1] This document outlines the underlying chemical principles, a detailed experimental protocol, catalyst selection, and reaction optimization strategies. The causality behind experimental choices is explained to provide researchers with a robust framework for adapting this methodology to other functionalized long-chain alkenes.
Introduction: The Significance of Functionalized Aldehydes
The hydroformylation, or "oxo" process, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into aldehydes through the addition of a formyl group and a hydrogen atom across the double bond.[1][2] The resulting aldehydes are versatile building blocks, readily transformed into alcohols, carboxylic acids, and other valuable derivatives.[3] While the hydroformylation of simple alpha-olefins is well-established, the selective synthesis of functionalized long-chain aldehydes, such as 11-methoxyundecanal, presents unique challenges. The presence of heteroatoms can influence catalyst activity and selectivity, necessitating carefully designed protocols. This application note addresses these challenges by providing a detailed methodology for the high-selectivity hydroformylation of 1-decene, 10-methoxy-.
Mechanistic Insights: The Rhodium-Catalyzed Catalytic Cycle
The hydroformylation of alkenes is most commonly achieved using rhodium-based catalysts, which offer high activity and selectivity under mild conditions.[4][5][6] The generally accepted mechanism, based on the work of Heck and Breslow, involves a series of key steps illustrated below.[7][8]
Figure 1: Simplified mechanism of rhodium-catalyzed hydroformylation.
The choice of ligand (L) is crucial in controlling the regioselectivity of the reaction, determining the ratio of the desired linear aldehyde to the branched isomer.[9] For terminal alkenes like 1-decene, 10-methoxy-, bulky phosphine or phosphite ligands are often employed to sterically favor the formation of the linear product.[10][11]
Experimental Protocol: Synthesis of 11-Methoxyundecanal
This protocol is a self-validating system, designed for high conversion and selectivity.
Materials and Reagents
| Reagent | Grade | Supplier | Comments |
| 1-Decene, 10-methoxy- | ≥98% | Commercially Available | --- |
| Dicarbonylacetylacetonatorhodium(I) | [Rh(acac)(CO)₂] | Strem Chemicals or similar | Catalyst Precursor |
| Triphenylphosphine | (PPh₃) | ≥99% | Sigma-Aldrich or similar |
| Toluene | Anhydrous, ≥99.8% | Acros Organics or similar | Solvent |
| Syngas | H₂/CO = 1:1 | Praxair or similar | Reagent |
| Celite® | --- | --- | Filter aid |
Equipment
-
High-pressure autoclave (e.g., Parr reactor) equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
-
Schlenk line for inert atmosphere operations.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Gas chromatograph (GC) for reaction monitoring and product analysis.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for hydroformylation.
Detailed Procedure
Catalyst Pre-formation (Optional but Recommended):
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve [Rh(acac)(CO)₂] (1 equivalent) and PPh₃ (10 equivalents) in anhydrous toluene.
-
Stir the solution at room temperature for 30 minutes to allow for ligand exchange and formation of the active catalyst species.
Hydroformylation Reaction:
-
To a clean and dry high-pressure autoclave, add 1-decene, 10-methoxy- (1.0 equivalent).
-
Via cannula transfer, add the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave and purge with nitrogen gas three times to remove any residual oxygen.
-
Pressurize the reactor with syngas (1:1 H₂/CO) to the desired pressure (e.g., 20 bar).
-
Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress by observing the pressure drop and/or by taking aliquots for GC analysis.
-
Once the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and carefully vent the excess syngas in a well-ventilated fume hood.
Product Work-up and Purification:
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 11-methoxyundecanal.
Data Presentation and Expected Outcomes
The following table summarizes typical reaction parameters and expected results based on analogous hydroformylation reactions of long-chain alkenes.[12][13]
| Parameter | Value | Rationale |
| Substrate Concentration | 0.5 - 1.0 M | Balances reaction rate and exothermicity. |
| Catalyst Loading | 0.01 - 0.1 mol% | A lower loading can be used with highly active catalysts. |
| Ligand-to-Metal Ratio | 10:1 to 20:1 | A high excess of phosphine ligand promotes the formation of the desired linear aldehyde. |
| Syngas Pressure | 20 - 50 bar | Influences reaction rate and catalyst stability. |
| Temperature | 80 - 120 °C | A compromise between reaction rate and potential side reactions. |
| Expected Conversion | >95% | --- |
| Expected Selectivity (Linear/Branched) | >95:5 | --- |
Troubleshooting and Field-Proven Insights
-
Low Conversion: Increase temperature, pressure, or catalyst loading. Ensure the purity of reagents and the absence of catalyst poisons like sulfur compounds.
-
Low Selectivity: Increase the ligand-to-metal ratio. Lowering the reaction temperature can also improve selectivity. The choice of a bulkier phosphine or a phosphite ligand can significantly enhance linearity.[14][15]
-
Isomerization of the Alkene: This side reaction can be minimized by using a lower reaction temperature and ensuring a sufficient partial pressure of carbon monoxide.
Conclusion
This application note provides a robust and detailed protocol for the hydroformylation of 1-decene, 10-methoxy-, a key transformation for accessing valuable functionalized aldehydes. By understanding the underlying mechanistic principles and the rationale behind the experimental design, researchers can effectively apply and adapt this methodology for a wide range of synthetic applications.
References
-
MDPI. (n.d.). Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. Retrieved from [Link]
-
Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Hydroformylation of alkenes by use of rhodium complex catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]
-
ACS Publications. (2007). Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Hydroformylation Reaction. Retrieved from [Link]
-
YouTube. (2025, December 5). Hydroformylation of Alkenes. Retrieved from [Link]
-
Journal of the American Chemical Society. (2017). Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes. Retrieved from [Link]
-
National Institutes of Health. (2012). A chemical synthesis of 11-methoxy mitragynine pseudoindoxyl featuring the interrupted Ugi reaction. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling. Retrieved from [Link]
-
RosDok. (n.d.). Influence of the Ligand Structure on the Hydroformylation of Olefins. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of rhodium catalyzed hydroformylation using bulky monophosphites. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of [11C]1 via [11C]methyl iodide (A) and [11C]2 via [11C]phosgene (B). Retrieved from [Link]
-
MDPI. (n.d.). Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Retrieved from [Link]
-
University of Illinois at Urbana-Champaign. (2008). RHODIUM-CATALYZED STEREOSELECTIVE HYDROFORMYLATION. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation in mice of (2-[11C]methoxy)-6',7'-dihydrorotenol, a second generation rotenoid for marking mitochondrial complex I activity. Retrieved from [Link]
-
IntechOpen. (2025, August 7). Hydroformylation of Alkenes: An Industrial View of the Status and Importance. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 11-substituted androstenediones and testosterones as human decidual cell growth inhibitors. Retrieved from [Link]
-
ACS Publications. (n.d.). Hydroformylation with a Rhodium/Bulky Phosphite Modified Catalyst. A Comparison of the Catalyst Behavior for Oct-1-ene, Cyclohexene, and Styrene. Retrieved from [Link]
-
PubMed. (n.d.). Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Retrieved from [Link]
Sources
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
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- 4. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
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- 15. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst | MDPI [mdpi.com]
Application and Protocol for the Epoxidation of 1-Decene, 10-methoxy-
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-((8-methoxyoctyl)oxirane)
The transformation of the terminal olefin in 1-Decene, 10-methoxy- to its corresponding epoxide, 2-((8-methoxyoctyl)oxirane), represents a critical synthetic step in the generation of functionalized long-chain aliphatic compounds. Epoxides are highly valuable intermediates in organic synthesis due to their inherent ring strain, which allows for facile ring-opening reactions with a variety of nucleophiles. This reactivity enables the introduction of diverse functional groups, making epoxides key building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The presence of a terminal methoxy group in the starting material is retained in the product, offering a handle for further chemical modification or influencing the molecule's physicochemical properties, such as solubility and polarity. This application note provides a detailed protocol for the efficient epoxidation of 1-Decene, 10-methoxy-, with a focus on the widely utilized meta-chloroperoxybenzoic acid (m-CPBA) method, chosen for its reliability and operational simplicity with unfunctionalized terminal alkenes.
Physicochemical Properties of Reactant and Product
A thorough understanding of the physical and chemical properties of the starting material and the desired product is paramount for successful reaction execution, monitoring, and purification.
| Property | 1-Decene, 10-methoxy- (Starting Material) | 2-((8-methoxyoctyl)oxirane) (Product) |
| Molecular Formula | C₁₁H₂₂O | C₁₁H₂₂O₂ |
| Molecular Weight | 170.30 g/mol | 186.30 g/mol |
| Appearance | Colorless liquid (predicted) | Colorless liquid (predicted) |
| Boiling Point | ~190-210 °C (estimated) | Higher than starting material (estimated) |
| Density | ~0.78 g/mL (estimated) | ~0.85 g/mL (estimated) |
| Solubility | Soluble in organic solvents (e.g., DCM, ether, hexanes) | Soluble in organic solvents (e.g., DCM, ether, hexanes) |
Reaction Mechanism: The Prilezhaev Reaction
The epoxidation of an alkene using a peroxy acid, such as m-CPBA, is known as the Prilezhaev reaction. This reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step.[1][2][3] The transition state is often described as a "butterfly" conformation, where the alkene approaches the peroxy acid and the π-electrons of the double bond act as the nucleophile, attacking the electrophilic oxygen of the peroxy acid.[1] Concurrently, the lone pair on this oxygen atom attacks one of the carbons of the double bond. This concerted process ensures a syn-addition of the oxygen atom to the double bond, meaning that the stereochemistry of the alkene is retained in the epoxide product.[1][2] For a terminal alkene like 1-Decene, 10-methoxy-, this results in a racemic mixture of the two enantiomers of the epoxide.
Caption: The concerted mechanism of the Prilezhaev epoxidation.
Experimental Protocol: Epoxidation using m-CPBA
This protocol details the step-by-step procedure for the epoxidation of 1-Decene, 10-methoxy- using meta-chloroperoxybenzoic acid (m-CPBA).
Materials and Reagents
-
1-Decene, 10-methoxy- (≥95% purity)
-
meta-Chloroperoxybenzoic acid (m-CPBA, technical grade, ~77%)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade) for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
NMR spectrometer
-
GC-MS instrument
Experimental Workflow
Caption: Workflow for the epoxidation of 1-Decene, 10-methoxy-.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-Decene, 10-methoxy- (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to bring the temperature to 0 °C.
-
Addition of m-CPBA: Weigh out m-CPBA (1.2-1.5 eq, considering the purity of the technical grade reagent) and add it to the reaction mixture portion-wise over 15-20 minutes. Rationale: Portion-wise addition helps to control the reaction exotherm.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4][5] A typical eluent system is 9:1 Hexanes:Ethyl Acetate. The product epoxide is expected to have a slightly lower Rf value than the starting alkene. Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate). The reaction is complete when the starting material spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously for 15-20 minutes. Rationale: Sodium sulfite reduces the unreacted m-CPBA to m-chlorobenzoic acid, which is more easily removed during the workup.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x volume of organic layer) to remove the m-chlorobenzoic acid, followed by brine (1 x volume of organic layer). Rationale: The basic wash deprotonates the carboxylic acid byproduct, making it soluble in the aqueous layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate). Collect the fractions containing the pure product, identified by TLC analysis.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-((8-methoxyoctyl)oxirane) as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.
Data Analysis and Expected Results
Chromatographic Analysis
-
TLC: As the reaction progresses, a new spot corresponding to the more polar epoxide product will appear at a lower Rf than the starting alkene.
-
GC-MS: Gas chromatography-mass spectrometry is an excellent tool for monitoring the reaction and confirming the product's identity.[6][7] The product will have a longer retention time than the starting material. The mass spectrum should show a molecular ion peak corresponding to the mass of 2-((8-methoxyoctyl)oxirane) (m/z = 186.30).
Spectroscopic Analysis
-
¹H NMR: The formation of the epoxide will be evident by the appearance of characteristic signals for the oxirane protons in the region of δ 2.5-3.0 ppm. The disappearance of the vinyl proton signals of the starting material (typically in the region of δ 4.9-5.8 ppm) will also indicate the completion of the reaction.
-
¹³C NMR: The carbons of the oxirane ring will appear as new signals in the range of δ 45-60 ppm. The signals for the sp² carbons of the alkene (around δ 114 and 139 ppm) will no longer be present.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient m-CPBA | Add more m-CPBA and continue to monitor the reaction. |
| Low reaction temperature | Allow the reaction to warm to room temperature for a longer period. | |
| Formation of Byproducts | Presence of water | Use anhydrous solvent and dried glassware. |
| Over-reaction or side reactions | Ensure proper quenching and workup procedures are followed promptly after the reaction is complete. | |
| Difficulty in Purification | Incomplete removal of m-chlorobenzoic acid | Perform an additional wash with saturated NaHCO₃ solution during the workup. |
Safety Precautions
-
m-CPBA is a potentially explosive and shock-sensitive oxidizing agent, especially in its pure form. Handle with care and avoid grinding or subjecting it to heat or friction.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, at all times.
Conclusion
The epoxidation of 1-Decene, 10-methoxy- to 2-((8-methoxyoctyl)oxirane) is a straightforward and high-yielding transformation when conducted with care using the m-CPBA protocol outlined above. This method provides a reliable route to a valuable synthetic intermediate. Proper monitoring of the reaction and adherence to the purification procedures are key to obtaining the desired product in high purity.
References
-
PubChem. (n.d.). 1-Decene. Retrieved from [Link]
-
eThermo. (n.d.). 1-decene Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-decene, 10-methoxy- (C11H22O). Retrieved from [Link]
-
Diva-portal.org. (n.d.). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 2). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
Organic chemistry. (n.d.). Epoxidation of Alkenes [with free study guide]. Retrieved from [Link]
-
ResearchGate. (n.d.). S. Picture of the TLC plate obtained after 45 min of reaction (session.... Retrieved from [Link]
-
Master Organic Chemistry. (2025, December 12). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
-
MDPI. (2022, March 7). Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS chromatogram showing epoxide products starting from R.... Retrieved from [Link]
-
Master Organic Chemistry. (2015, January 26). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]
-
MDPI. (n.d.). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Retrieved from [Link]
-
PubMed. (n.d.). Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction [mdpi.com]
- 7. Simultaneous determination by GC-MS of epoxy and hydroxy FA as their methoxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1-Decene, 10-methoxy- as a Precursor for Functionalized Polyolefins
This guide outlines the technical utility of 1-Decene, 10-methoxy- (CAS 72928-41-7) as a functional monomer for precision polyolefin engineering. It addresses the synthesis, purification, and polymerization protocols required to overcome the "oxygen poisoning" effect typically associated with early transition metal catalysts.
Executive Summary
1-Decene, 10-methoxy- represents a strategic class of "long-spacer" functionalized
Chemical Profile & Mechanistic Rationale[1][2][3][4]
The "Spacer Effect" in Coordination Polymerization
The primary challenge in functionalizing polyolefins via Ziegler-Natta or Metallocene catalysis is the Lewis basicity of the polar group (ether oxygen). The oxygen tends to donate electron density to the cationic metal center (
1-Decene, 10-methoxy- mitigates this via the Spacer Effect :
-
Distance: The 8-carbon alkyl chain creates a high entropic penalty for the "back-biting" coordination of the ether oxygen to the metal center after insertion.
-
Steric Shielding: The long chain allows the ether group to remain solvated in the non-polar medium, effectively "hiding" it from the active site during propagation.
Compound Specifications
| Property | Value | Notes |
| IUPAC Name | 10-methoxydec-1-ene | |
| CAS Number | 72928-41-7 | |
| Structure | Terminal alkene with | |
| Molecular Weight | 170.29 g/mol | |
| Boiling Point | ~215°C (est) / 95°C @ 10 mmHg | High bp requires vacuum distillation |
| Polarity | Weakly Polar | Miscible with Toluene/Hexane |
Protocol A: Monomer Synthesis & Purification
Rationale: Commercial availability is limited. High purity (>99.5%) and total absence of alcohols are critical for catalytic activity.
Synthesis (Williamson Etherification)
Reagents: 9-Decen-1-ol (1.0 eq), Sodium Hydride (1.2 eq, 60% in oil), Methyl Iodide (1.5 eq), THF (anhydrous).
-
Setup: Flame-dried 3-neck flask under Argon.
-
Deprotonation: Wash NaH with hexane to remove oil. Suspend in THF at 0°C. Add 9-decen-1-ol dropwise. Evolution of
gas occurs. Stir for 1 hr at room temp (RT) until alkoxide formation is complete. -
Methylation: Cool to 0°C. Add Methyl Iodide (MeI) dropwise. (Caution: MeI is carcinogenic).
-
Reaction: Warm to RT and stir for 12 hours.
-
Workup: Quench with saturated
. Extract with diethyl ether ( ). Wash organics with brine, dry over , and concentrate.
Critical Purification (Catalyst Protection)
Impurities (water, residual alcohol) will kill the metallocene catalyst immediately.
-
Pre-Drying: Stir crude monomer over Calcium Hydride (
) granules for 24 hours. -
Vacuum Distillation: Distill under reduced pressure. Collect the center cut.[1]
-
Final Pass: Pass the distilled monomer through a column of activated Alumina (neutral, Brockmann I) inside the glovebox immediately before use.
Figure 1: Purification workflow essential for preventing catalyst deactivation.
Protocol B: Copolymerization with Ethylene
Rationale: Solution polymerization allows for precise control over comonomer incorporation. A "Masking" strategy using Triisobutylaluminum (TiBA) is employed to further scavenge any residual Lewis basicity.
Experimental Setup
-
Catalyst: rac-Ethylenebis(indenyl)zirconium dichloride (rac-Et(Ind)
ZrCl ). -
Cocatalyst: Methylaluminoxane (MAO) or Borate/TiBA.
-
Solvent: Toluene (Anhydrous, HPLC grade).
-
Conditions:
, Ethylene Pressure = 1-5 bar.
Step-by-Step Procedure
-
Preparation (Glovebox):
-
Dissolve rac-Et(Ind)
ZrCl (5 mol) in Toluene. -
Prepare MAO solution (Al/Zr ratio = 1000:1).
-
Masking Step: Mix 10-methoxy-1-decene (e.g., 5 mL) with TiBA (0.5 mmol) in toluene. Stir for 10 mins. This allows TiBA to loosely coordinate to the ether oxygen, preventing it from attacking the Zirconium center.
-
-
Reactor Assembly:
-
Heat a 250 mL glass reactor to 120°C under vacuum for 1 hr to remove adsorbed water.
-
Cool to reaction temperature (40°C) under
purge.
-
-
Initiation:
-
Charge reactor with Toluene (100 mL) and the Masked Comonomer solution.
-
Saturate with Ethylene gas (feed at constant pressure).
-
Inject MAO scavenger/activator.
-
Inject Catalyst solution to start polymerization.
-
-
Termination & Analysis:
-
Quench after 30 mins with acidic methanol (HCl/MeOH).
-
Filter the white polymer precipitate. Wash extensively with methanol to remove aluminum residues.
-
Dry in a vacuum oven at 60°C.
-
Data Interpretation
The incorporation of 10-methoxy-1-decene is confirmed by
| Analysis | Expected Signal/Result | Interpretation |
| Peak at ~70-74 ppm | Carbon attached to Methoxy ether ( | |
| Peak at ~58 ppm | Methoxy methyl group ( | |
| DSC | Lower | Disruption of crystal lattice by side chains (typically 100-125°C depending on % inc.) |
| Contact Angle | Reduced ( | Increased surface energy (hydrophilicity) compared to pure PE ( |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the role of the spacer chain in protecting the active site.
Figure 2: Catalytic cycle showing the critical role of the alkyl spacer in preventing catalyst poisoning.
References
-
Fundamental Metallocene Polymerization: Kaminsky, W. (2013). Polyolefins: 50 years after Ziegler and Natta II. Springer.[1] Link
-
Functionalized Olefins & Spacer Effect: Chung, T. C. (2002). Functionalization of Polyolefins. Academic Press. Link
-
Synthesis of Omega-Alkenyl Ethers: Maruoka, K., et al. (1986). "Selective Synthesis of Functionalized Olefins". Journal of the American Chemical Society. Link
-
Masking Reagents in Polymerization: Dong, J. Y., & Hu, Y. (2006). "Design of Late Transition Metal Catalysts for Copolymerization of Ethylene with Polar Monomers". Coordination Chemistry Reviews. Link
-
Compound Data: PubChem CID 3085890 (1-Decene, 10-methoxy-).[2] Link
Sources
Application Notes and Protocols: "1-Decene, 10-methoxy-" in the Synthesis of Specialty Chemicals
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: "1-Decene, 10-methoxy-" is a specialized bifunctional molecule with limited direct citations in peer-reviewed literature. The following application notes are constructed based on established principles of organic synthesis and polymer chemistry, providing scientifically sound, albeit prospective, protocols for its use. These methodologies are intended to serve as a foundational guide for researchers exploring its potential in specialty chemical synthesis.
Introduction: The Strategic Value of "1-Decene, 10-methoxy-"
"1-Decene, 10-methoxy-" (CAS 72928-41-7) is a unique linear α-olefin possessing a terminal methoxy group. This bifunctional architecture offers orthogonal reactivity, making it a compelling building block for the synthesis of a variety of specialty chemicals. The terminal double bond is amenable to a wide range of transformations including polymerization, hydroformylation, and epoxidation, while the methoxy group can impart desirable properties such as increased polarity, solubility, and the potential for hydrogen bonding interactions in downstream applications. These characteristics position "1-Decene, 10-methoxy-" as a versatile monomer for creating functionalized polymers and as a precursor for novel surfactants, lubricants, and pharmaceutical intermediates.
Table 1: Physicochemical Properties of "1-Decene, 10-methoxy-"
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₂O | PubChem |
| Molecular Weight | 170.29 g/mol | PubChem |
| IUPAC Name | 10-methoxydec-1-ene | PubChem |
| CAS Number | 72928-41-7 | PubChem |
Synthesis of "1-Decene, 10-methoxy-"
The synthesis of "1-Decene, 10-methoxy-" can be approached through several reliable methods. Below are two proposed protocols starting from commercially available precursors.
Protocol 1: Williamson Ether Synthesis from 10-Bromo-1-decene
This classic method for ether formation is a robust choice for synthesizing "1-Decene, 10-methoxy-".[1][2][3]
Workflow for Williamson Ether Synthesis:
Caption: Williamson Ether Synthesis of "1-Decene, 10-methoxy-".
Step-by-Step Protocol:
-
Preparation of Sodium Methoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 100 mL of anhydrous methanol. Carefully add 2.3 g (100 mmol) of sodium metal in small pieces. Stir the mixture until all the sodium has reacted to form sodium methoxide.
-
Solvent Exchange: Remove the excess methanol under reduced pressure. Add 150 mL of anhydrous tetrahydrofuran (THF) to the flask containing the sodium methoxide.
-
Reaction: To the stirred suspension of sodium methoxide in THF, add 21.9 g (100 mmol) of 10-bromo-1-decene dropwise at room temperature.[4]
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure "1-Decene, 10-methoxy-".
Protocol 2: Methylation of 9-Decen-1-ol
An alternative route involves the methylation of the commercially available 9-decen-1-ol.[5][6]
Workflow for Methylation of 9-Decen-1-ol:
Caption: Methylation of 9-Decen-1-ol to yield "1-Decene, 10-methoxy-".
Step-by-Step Protocol:
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve 15.6 g (100 mmol) of 9-decen-1-ol in 200 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Carefully add 4.4 g (110 mmol, 60% dispersion in mineral oil) of sodium hydride in portions to the stirred solution. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.
-
Methylation: Cool the reaction mixture back to 0 °C and add 15.6 g (110 mmol) of methyl iodide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cautiously quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation.
Applications in Specialty Chemical Synthesis
The dual functionality of "1-Decene, 10-methoxy-" opens up possibilities for its use as a monomer in polymerization and as a precursor for other specialty chemicals.
Application 1: Synthesis of Functionalized Polyolefins
"1-Decene, 10-methoxy-" can be used as a comonomer in coordination polymerization to introduce methoxy functionality into a polyolefin backbone. This can modify the polymer's properties, such as adhesion, dyeability, and compatibility with polar materials.[7][8]
Proposed Reaction Scheme: Copolymerization with 1-Octene
Caption: Copolymerization of "1-Decene, 10-methoxy-" and 1-Octene.
Step-by-Step Protocol (Conceptual):
-
Catalyst Preparation: In a glovebox, prepare a solution of a suitable Ziegler-Natta or metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂ activated with methylaluminoxane (MAO)) in anhydrous toluene.
-
Polymerization: In a high-pressure reactor, charge a solution of 1-octene and "1-Decene, 10-methoxy-" in a desired molar ratio in anhydrous toluene.
-
Initiation: Inject the prepared catalyst solution into the reactor.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 50-80 °C) and pressure for a specified time to achieve the desired polymer molecular weight and conversion.
-
Termination: Quench the polymerization by adding a small amount of acidified methanol.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash with fresh methanol, and dry under vacuum.
-
Characterization: Characterize the resulting copolymer by ¹H NMR and ¹³C NMR to determine the incorporation of the methoxy-functionalized monomer, and by gel permeation chromatography (GPC) to determine the molecular weight and polydispersity. The thermal properties can be analyzed by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The presence of the methoxy group is expected to influence the polymer's thermal properties and solvent resistance.[9][10]
Application 2: Precursor for Specialty Aldehydes via Hydroformylation
The terminal alkene of "1-Decene, 10-methoxy-" can be converted to an aldehyde functional group through hydroformylation (the oxo process).[11][12][13] The resulting 11-methoxyundecanal is a valuable bifunctional intermediate for the synthesis of specialty surfactants, plasticizers, and fragrances.
Proposed Reaction Scheme: Hydroformylation
Caption: Hydroformylation of "1-Decene, 10-methoxy-".
Step-by-Step Protocol (Conceptual):
-
Catalyst System: A rhodium-based catalyst, such as Rh(acac)(CO)₂, with a phosphine ligand like triphenylphosphine (TPP) is commonly used.
-
Reaction Setup: In a high-pressure autoclave, dissolve "1-Decene, 10-methoxy-" and the rhodium catalyst system in a suitable solvent like toluene.
-
Reaction Conditions: Pressurize the autoclave with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 20-100 atm). Heat the reaction to a temperature of 80-120 °C.
-
Reaction Monitoring: Monitor the consumption of syngas to follow the reaction progress.
-
Work-up and Purification: After the reaction is complete, cool the reactor and vent the excess gas. The solvent and unreacted starting material can be removed by distillation. The resulting aldehyde can be purified by vacuum distillation.
Application 3: Synthesis of Functionalized Epoxides
Epoxidation of the terminal double bond of "1-Decene, 10-methoxy-" yields 2-(8-methoxyoctyl)oxirane. This epoxide is a useful intermediate for the synthesis of diols, amino alcohols, and other fine chemicals.[14][15][16][17]
Proposed Reaction Scheme: Epoxidation
Caption: Epoxidation of "1-Decene, 10-methoxy-".
Step-by-Step Protocol (Conceptual):
-
Reaction Setup: Dissolve "1-Decene, 10-methoxy-" in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM dropwise to the alkene solution at 0 °C.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, quench the excess peroxyacid by adding a saturated solution of sodium sulfite. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography.
Conclusion
"1-Decene, 10-methoxy-" represents a promising, yet underexplored, bifunctional building block for the synthesis of specialty chemicals. Its orthogonal reactive sites allow for a range of chemical transformations, leading to the creation of functionalized polymers and valuable chemical intermediates. The protocols and applications outlined in this document provide a solid foundation for researchers to begin exploring the potential of this versatile molecule.
References
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
- Duan, H. (2020).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 10-Bromo-1-decene: Synthesis, Properties, and Industrial Relevance.
-
Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
PubChem. 9-Decen-1-ol. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. Epoxidation of Alkenes. [Link]
-
RSC Publishing. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling. [Link]
-
MDPI. Ciprofloxacin-Imprinted Polymers: Synthesis, Characterization, and Applications. [Link]
-
PubMed. Accessing Functionalized Ultra-High Molecular Weight Poly(α-olefin)s via Hafnium-Mediated Highly Isospecific Copolymerization. [Link]
- ACS Publications.
-
YouTube. (2016). Alkene Epoxidation Reaction Mechanism - Peroxy Acid MCPBA. The Organic Chemistry Tutor. [Link]
-
Wikipedia. Functionalized polyolefins. [Link]
-
PubMed Central. Improved results of LINE-1 methylation analysis in formalin-fixed, paraffin-embedded tissues with the application of a heating step during the DNA extraction process. [Link]
-
The Good Scents Company. 9-decen-1-ol rosalva (IFF). [Link]
-
Wikipedia. Hydroformylation. [Link]
- ACS Publications.
- ResearchGate.
- ResearchGate. An Optimized Process to 10-Bromo-1-decanol.
- ResearchGate.
- Organic Reactions.
- ACS Publications. Continuous Flow Epoxidation of Alkenes Using a Homogeneous Manganese Catalyst with Peracetic Acid. Organic Process Research & Development.
-
YouTube. (2020). Week 11-Lecture 55 : Olefin Polymerization (Part 16). Swayam Prabha. [Link]
- RSC Publishing. Bifunctional conjugated polymer photocatalysts for visible light water oxidation and CO2 reduction: function- and site-selective hybridisation of Ru(ii) complex catalysts.
-
MDPI. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. [Link]
-
NIH. Differential methylation in EGLN1 associates with blood oxygen saturation and plasma protein levels in high-altitude pulmonary edema. [Link]
-
LookChem. 9-Decen-1-OL. [Link]
-
PubChem. 10-Bromo-1-decene. National Center for Biotechnology Information. [Link]
-
YouTube. (2018). Hydroformylation of Alkenes. Professor Dave Explains. [Link]
-
Wikipedia. Click chemistry. [Link]
-
Scientific Research Publishing. Triazine Covalent Organic Framework-Anchored Fe for Efficient Electrocatalytic Oxygen Reduction Reaction. [Link]
Sources
- 1. francis-press.com [francis-press.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nbinno.com [nbinno.com]
- 5. 9-Decen-1-ol | C10H20O | CID 25612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 9-Decen-1-ol, 90+% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. Accessing Functionalized Ultra-High Molecular Weight Poly(α-olefin)s via Hafnium-Mediated Highly Isospecific Copolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functionalized polyolefins - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydroformylation - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. researchgate.net [researchgate.net]
- 14. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 10-Methoxy-1-Decene
Role: Senior Application Scientist
Ticket ID: #SYN-10MD-OPT
Status: Open
Subject: Optimization of
Executive Summary & Reaction Mechanics[1][2]
User Goal: Maximize the yield of 10-methoxy-1-decene (CAS: N/A for specific isomer, generic ether synthesis). Core Challenge: The synthesis involves a Williamson Ether Synthesis on a bifunctional substrate (10-bromo-1-decene). The presence of the terminal alkene at C1 presents a critical stability challenge: it is susceptible to base-catalyzed isomerization to internal alkenes (e.g., 2-decene derivatives) and polymerization. Furthermore, the primary alkyl halide at C10 is prone to E2 elimination, forming 1,9-decadiene.
The Solution: Shift from "Standard Reflux" (NaOMe/MeOH) to a Kinetic Control Protocol using dipolar aprotic solvents or Phase Transfer Catalysis (PTC). This maximizes the Nucleophilic Substitution (
The "Golden Path" Protocol: Kinetic Control
Do not use methanol as your primary solvent. While traditional, the solvation shell around the methoxide ion in methanol reduces its nucleophilicity, requiring higher temperatures that trigger side reactions.
Optimized Method: Dipolar Aprotic Acceleration
Reagents:
-
Substrate: 10-Bromo-1-decene (>95% purity).
-
Nucleophile: Sodium Methoxide (NaOMe), dry powder (95%+).
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide).
-
Quench: Cold saturated
.
Step-by-Step Workflow:
-
Preparation (0 min): Flame-dry a 2-neck round bottom flask under Argon flow. Charge with anhydrous DMF (Concentration: 0.5 M relative to substrate).
-
Activation (15 min): Add NaOMe (1.2 equivalents) to the DMF. Stir at 0°C for 15 minutes.
-
Why? Dissolving NaOMe in DMF creates "naked" methoxide anions. These are significantly more reactive than in methanol, allowing the reaction to proceed at lower temperatures.
-
-
Addition (30 min): Add 10-Bromo-1-decene (1.0 equiv) dropwise via syringe pump over 30 minutes at 0°C .
-
Critical Control: Rapid addition creates localized hot spots, favoring E2 elimination (1,9-decadiene formation).
-
-
Reaction (2-4 hours): Allow the mixture to warm to Room Temperature (20-25°C) . Monitor via TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Stop Condition: Quench immediately upon disappearance of starting material. Do not stir overnight; prolonged exposure to base risks alkene isomerization.
-
-
Workup: Pour mixture into ice-cold brine (5x reaction volume). Extract with Diethyl Ether (
). Wash organic layer 3x with water (to remove DMF), then brine. Dry over .
Data: Solvent Influence on Yield
| Solvent System | Reaction Temp | Time | E2 Yield (Impurity) | Isomerization Risk | |
| MeOH (Reflux) | 65°C | 12h | 60-70% | 15-20% | High (Thermodynamic) |
| DMF (Anhydrous) | 25°C | 3h | 85-92% | <5% | Low (Kinetic) |
| Toluene + PTC | 40°C | 6h | 80-85% | <5% | Very Low |
Visualization: Process Logic & Troubleshooting
A. Synthesis Workflow Diagram
Caption: Workflow comparison showing how solvent choice dictates the competition between the desired
Troubleshooting Guide (FAQ)
Q1: My GC-MS shows a peak with M+ = 138 (same as product) but different retention time. What is it?
Diagnosis: Alkene Isomerization. You have likely formed an internal alkene isomer (e.g., 10-methoxy-2-decene).
-
Cause: The terminal double bond at C1 is thermodynamically less stable than an internal double bond. Strong bases (NaOMe) at high temperatures (refluxing MeOH) catalyze the migration of the double bond along the chain.
-
Fix: Switch to the DMF/Room Temp protocol. If you must use heat, lower the equivalents of base to 1.05 and quench immediately upon completion.
Q2: I see a significant amount of 1,9-decadiene (M+ = 138, no oxygen).
Diagnosis: E2 Elimination.
-
Cause: The methoxide acted as a base rather than a nucleophile, removing a proton from C9 and kicking out the bromide. This is favored by High Temperature and High Concentration .
-
Fix:
-
Cool it down: Run the addition at 0°C.
-
Dilute: Reduce reaction concentration from 1.0 M to 0.5 M or 0.25 M. Dilution disfavors bimolecular elimination slightly less than it hurts substitution, but it helps control exotherms that trigger E2.
-
Q3: The reaction stalls at 60% conversion.
Diagnosis: Moisture Contamination.
-
Cause: Water is a stronger acid than methanol. If your DMF or NaOMe is "wet," you form NaOH. Hydroxide is a poorer nucleophile for this specific transformation and can lead to alcohol formation (10-decen-1-ol) which stalls the etherification.
-
Fix: Use fresh anhydrous DMF (stored over molecular sieves). Titrate or use fresh bottle NaOMe.
Q4: The product is colored (yellow/brown) after workup.
Diagnosis: Polymerization/Oligomerization.
-
Cause: Terminal alkenes can polymerize, especially if free radicals are present or if acid-catalyzed during workup.
-
Fix: Add a radical inhibitor (e.g., BHT, 100 ppm) to the reaction mixture and the storage vial. Ensure the workup is neutral, not acidic.
Advanced Alternative: Phase Transfer Catalysis (PTC)[3]
If you cannot use DMF/DMSO due to workup constraints, use Solid-Liquid PTC . This is often the industrial choice for scaling.
-
System: Toluene (Organic phase) + Solid KOH/NaOH (Solid phase).
-
Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (1-5 mol%).
-
Reagent: Methanol (1-2 eq) added to the toluene.
-
Mechanism: The quat salt carries the methoxide (formed in situ on the solid KOH surface) into the toluene layer.
-
Benefit: The bulk solution remains neutral/non-polar, protecting the sensitive terminal alkene from isomerization.
Caption: The PTC cycle allows the reaction to proceed in non-polar solvents, protecting the alkene functionality.
References
-
Williamson Ether Synthesis (General Mechanism)
- Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.
- Relevance: Establishes the baseline stoichiometry and solvent effects for primary alkyl halides.
-
URL:
-
Phase Transfer Catalysis for Etherification
-
Isomerization of Terminal Alkenes by Base
-
Source: Pines, H., & Stalick, W. M. (1977). Base-Catalyzed Reactions of Hydrocarbons and Related Compounds. Academic Press.[1]
- Relevance: details the mechanism of double bond migration (1-decene to 2-decene) in the presence of strong bases like sodium methoxide.
-
URL:
-
-
Solvent Effects in Nucleophilic Substitution
- Source: Parker, A. J. (1969). "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews, 69(1), 1–32.
- Relevance: Explains why DMF/DMSO accelerates the reaction by orders of magnitude compared to Methanol, allowing for milder (room temp) conditions.
-
URL:
Sources
Technical Support Center: Stability & Storage of 1-Decene, 10-methoxy-
Reagent Profile:
-
Chemical Name: 1-Decene, 10-methoxy- (also known as 10-Methoxy-1-decene)
-
Functional Groups: Terminal Alkene (
), Primary Alkyl Methyl Ether ( ) -
Primary Risks: Auto-oxidation (Peroxide formation), Polymerization, Photo-degradation.
Module 1: The Stability & Storage Matrix
This compound presents a dual-threat stability profile.[1] The terminal alkene is susceptible to electrophilic attack and polymerization, while the ether functionality—specifically the methylene group adjacent to the oxygen (C10)—is a candidate for radical autoxidation, leading to hydroperoxide formation.
The Golden Rules of Preservation
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Refrigerate) | Lowers kinetic energy, significantly retarding the rate of radical propagation (peroxidation) and spontaneous polymerization.[2] |
| Atmosphere | Argon or Nitrogen (Inert) | Oxygen is the primary reactant in degradation.[2] Headspace must be backfilled with inert gas after every use. Argon is preferred as it is heavier than air. |
| Container | Amber Glass / PTFE Liner | Blocks UV radiation (290–400 nm) which catalyzes radical formation at the allylic (C3) and ethereal (C10) positions.[2] |
| Stabilizer | BHT (Optional) | If long-term storage (>6 months) is required, adding 100–200 ppm Butylated Hydroxytoluene (BHT) scavenges free radicals.[2] |
| Shelf Life | 12 Months | Assumes unopened, inert-packed storage.[2] Once opened, re-test for peroxides every 3 months. |
Module 2: Troubleshooting & FAQs
Q1: The liquid has turned from clear to a faint yellow. Is it still usable?
Diagnosis: This indicates the onset of oligomerization or oxidation . The yellow color often comes from conjugated by-products formed during the breakdown of hydroperoxides.
-
Action: Check the viscosity. If the liquid has become noticeably thicker (syrupy), polymerization has occurred; discard the sample. If viscosity is normal, perform a Peroxide Test (see Module 3). If peroxides are <10 ppm, you may purify via vacuum distillation. If >100 ppm, discard immediately.
Q2: I detect a sharp, acrid smell distinct from the usual olefinic odor.
Diagnosis: This suggests the cleavage of the ether bond or oxidation of the alkene to an aldehyde/ketone.
-
Action: This is irreversible chemical degradation. The reagent will likely poison sensitive catalysts (e.g., Grubbs catalysts in metathesis). Do not use.
Q3: Can I store this in a standard polyethylene (HDPE) bottle?
Diagnosis: No.
-
Reasoning:
-
Gas Permeability: HDPE is permeable to oxygen over time, fueling autoxidation.
-
Leaching: The lipophilic decene chain can leach plasticizers from the bottle, introducing impurities that appear as "ghost peaks" in NMR/GC-MS.
-
-
Action: Transfer immediately to a silanized amber glass vial with a septum cap.
Q4: I need to use this in a Cross-Metathesis reaction. Do I need to distill it first?
Diagnosis: Likely yes.
-
Reasoning: Metathesis catalysts (Ruthenium/Molybdenum based) are notoriously sensitive to peroxides and oxidized impurities, which coordinate to the metal center and kill catalytic activity.
-
Action: Filter the reagent through a plug of activated basic alumina inside a glovebox or under nitrogen flow immediately before use. This removes trace peroxides and water.
Module 3: Experimental Protocols
Protocol A: Rapid Peroxide Detection (Iodometric)
Use this to validate reagent integrity before sensitive reactions.
Materials:
-
10% KI (Potassium Iodide) in water (freshly prepared).
-
Glacial Acetic Acid.[3]
-
Chloroform or Dichloromethane.
Procedure:
-
In a small clear glass vial, mix 1 mL of the solvent (chloroform) and 1 mL of Glacial Acetic Acid .
-
Add 0.5 mL of 1-Decene, 10-methoxy- .
-
Add 100 µL of 10% KI solution .
-
Shake vigorously for 10 seconds.
-
Observation:
-
Colorless: No peroxides (Safe).
-
Faint Yellow: Low peroxides (Purify via Alumina).
-
Dark Yellow/Brown: High peroxides (>50 ppm). Discard.
-
Protocol B: Inert Atmosphere Transfer (Schlenk Technique)
Use this to prevent oxygen introduction during handling.
-
Preparation: Ensure the receiving flask is flame-dried and under positive Nitrogen pressure.
-
Purge: Insert a long needle connected to the inert gas line into the reagent bottle's septum (the "source"). Insert a shorter "bleed" needle to vent the headspace for 30 seconds, then remove the bleed needle.
-
Draw: Insert the syringe needle. Draw the required volume of 1-Decene, 10-methoxy-.
-
Backfill: As you withdraw liquid, the inert gas line (step 2) automatically backfills the bottle volume with Nitrogen, preventing vacuum formation or air intake.
-
Transfer: Inject the reagent into the receiving flask.
Module 4: Visualization of Degradation Pathways
Diagram 1: The Dual-Threat Degradation Mechanism
This diagram illustrates the two distinct failure modes: Allylic oxidation (Alkene end) and Ether oxidation (Methoxy end).
Caption: Figure 1. Mechanistic pathways showing how environmental factors (Light, Oxygen) attack specific carbon sites (C3 and C10) leading to distinct degradation products.
Diagram 2: Reagent Usability Decision Tree
Follow this logic flow to determine if your specific batch is safe for experimentation.
Caption: Figure 2. Logic flow for assessing reagent quality. "Purify" steps refer to filtration through basic alumina to remove trace peroxides.
References
-
Clark, D. E. (2001).[4] Peroxides and Peroxide-Forming Compounds.[1][5][6][7][8][9] Chemical Health and Safety, 8(5), 12–21.[4] [Link]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
-
Vanderbilt Environmental Health & Safety. (n.d.). Peroxide Forming Chemicals Management. Retrieved February 4, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. 1-Decene (CAS 872-05-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. otago.ac.nz [otago.ac.nz]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. vumc.org [vumc.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Validation & Comparative
A Senior Scientist's Guide to the Spectroscopic Validation of 1-Decene, 10-methoxy-
Introduction: Beyond the Molecular Formula
In the realm of drug development and fine chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. A compound identified merely as C₁₁H₂₂O holds little value without a confirmed covalent architecture. This guide focuses on the robust, multi-technique spectroscopic validation of 1-Decene, 10-methoxy- (CAS: 72928-41-7), a molecule featuring both a terminal alkene and a terminal methoxy ether. This combination of functional groups presents a unique validation challenge, requiring a synergistic approach to distinguish it from structurally similar isomers and synthetic precursors that may co-exist as impurities.
This document is designed for researchers and drug development professionals. It moves beyond rote procedural descriptions to explore the causal logic behind our analytical choices. We will dissect the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, demonstrating how these techniques, when used in concert, provide a self-validating system for structural elucidation.
The Analytical Challenge: Isomers and Precursors
The primary challenge in validating the structure of 1-Decene, 10-methoxy- lies in differentiating it from plausible alternatives. A synthesis might inadvertently yield, or a sample might contain, impurities such as:
-
1-Decene: The parent alkene without the methoxy group. Its presence would indicate an incomplete reaction or a side reaction.
-
1-Methoxydecane: A saturated ether, which could arise if the double bond is reduced during synthesis.[1]
-
9-Decen-1-ol: The parent alcohol, a likely precursor in a Williamson ether synthesis, indicating an incomplete methylation step.[2]
Each of these compounds possesses a high degree of structural similarity to our target molecule. Relying on a single analytical technique could easily lead to misidentification. Therefore, a multi-pronged spectroscopic strategy is not just recommended; it is essential.
A Multi-Technique Validation Workflow
A comprehensive validation workflow ensures that data from orthogonal techniques are used to cross-verify structural features. No single method provides the complete picture, but together they build an irrefutable case for the structure of 1-Decene, 10-methoxy-.
Caption: Integrated workflow for the spectroscopic validation of a target molecule.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For 1-Decene, 10-methoxy-, we expect a unique set of signals in both ¹H and ¹³C NMR that definitively map its structure.
Causality Behind Expected Signals:
-
¹H NMR: The key diagnostic signals are the vinyl protons of the terminal alkene (~4.9-5.8 ppm), the methylene protons adjacent to the ether oxygen (~3.4 ppm), and the sharp singlet of the methoxy group protons (~3.35 ppm). The protons on the carbon adjacent to the ether oxygen are deshielded by the electronegative oxygen atom, shifting them downfield.[3]
-
¹³C NMR: We anticipate seeing 11 distinct carbon signals. The terminal alkene carbons will appear in the vinyl region (~114 ppm and ~139 ppm). The carbon of the methoxy group will be around 59 ppm, and the methylene carbon directly bonded to the ether oxygen will be deshielded to ~72 ppm. Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range.[3]
Comparative NMR Data Summary
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) | Differentiating Feature |
| 1-Decene, 10-methoxy- (Target) | ~5.8 (m, 1H), ~5.0 (m, 2H), ~3.4 (t, 2H) , ~3.35 (s, 3H) | ~139, ~114, ~72 , ~59 | Presence of both vinyl signals AND methoxy/ether signals. |
| 1-Decene | ~5.8 (m, 1H), ~5.0 (m, 2H), No signals > 2.1 ppm | ~139, ~114, No signals > 40 ppm | Absence of any signals related to the methoxy ether group. |
| 1-Methoxydecane [1] | ~3.4 (t, 2H) , ~3.35 (s, 3H) , No signals > 3.5 ppm | ~72 , ~59 , No signals > 60 ppm (except ether carbons) | Absence of vinyl proton and carbon signals. |
| 9-Decen-1-ol [2] | ~5.8 (m, 1H), ~5.0 (m, 2H), ~3.6 (t, 2H) , ~1.5 (br s, 1H) | ~139, ~114, ~63 | Absence of methoxy singlet; presence of hydroxyl proton and a different chemical shift for the terminal methylene carbon. |
Protocol: High-Resolution NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must be deuterated to avoid obscuring sample signals and to provide a lock signal for the spectrometer.[5][6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm). Many commercial deuterated solvents already contain TMS.[7]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube to remove any particulate matter.[7] The final sample depth should be approximately 4 cm.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for a narrow, symmetrical solvent peak shape.
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans, 1-second relaxation delay).
-
Acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 scans, 2-second relaxation delay).
-
(Optional but Recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for confirming assignments in the aliphatic region.
-
Section 2: FT-IR Spectroscopy – Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[8]
Causality Behind Expected Absorptions:
For 1-Decene, 10-methoxy-, we are looking for three key absorptions that are absent in its potential impurities:
-
=C-H Stretch: From the hydrogens on the double bond, typically appearing just above 3000 cm⁻¹ (e.g., 3075 cm⁻¹).[9]
-
C=C Stretch: A medium-to-weak absorption in the 1640-1680 cm⁻¹ region.[9]
-
C-O Stretch: A strong, characteristic absorption for the ether linkage, typically found in the 1050-1150 cm⁻¹ range.[3]
Comparative FT-IR Data Summary
| Compound | =C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | Differentiating Feature |
| 1-Decene, 10-methoxy- (Target) | ~3075 | ~1640 | ~1100 (Strong) | Absent | Co-presence of alkene and strong ether stretches. |
| 1-Decene [10] | ~3075 | ~1640 | Absent | Absent | Absence of the strong C-O ether stretch. |
| 1-Methoxydecane [11] | Absent | Absent | ~1100 (Strong) | Absent | Absence of any alkene-related stretches. |
| 9-Decen-1-ol [12] | ~3075 | ~1640 | ~1060 (Strong) | ~3300 (Broad) | Presence of a broad O-H stretch; C-O stretch is from an alcohol, not an ether. |
Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a modern, rapid technique requiring minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract atmospheric CO₂ and H₂O absorptions.
-
-
Sample Analysis:
-
Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Lower the pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum (typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹).
-
-
Data Processing & Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.
-
Section 3: Mass Spectrometry – Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structural components. We typically use Gas Chromatography (GC) as the inlet to separate our target compound from any non-volatile impurities before it enters the mass spectrometer.
Causality Behind Expected Fragmentation:
-
Molecular Ion (M⁺): For 1-Decene, 10-methoxy- (C₁₁H₂₂O), the exact mass is 170.167 g/mol . We expect to see a molecular ion peak at m/z = 170.
-
Key Fragments: The most diagnostic fragmentation pathway for ethers is alpha-cleavage—the breaking of a bond adjacent to the oxygen atom. For our target, this leads to a highly characteristic fragment at m/z = 45 , corresponding to [CH₂=OCH₃]⁺. This fragment is a definitive marker for a terminal methoxy group. Other fragments arise from cleavage along the alkyl chain. PubChem lists major fragments for this molecule at m/z 85, 55, 67, and the crucial 45.
Caption: Correlation of spectroscopic signals to structural fragments.
Comparative Mass Spectrometry Data Summary
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) | Differentiating Feature |
| 1-Decene, 10-methoxy- (Target) | 170.29 | 170 | 45 , 55, 67, 85 | Presence of the m/z 45 fragment, confirming the methoxy group. |
| 1-Decene [1] | 140.27 | 140 | 41, 55, 56, 70, 83, 97 | Different molecular ion; fragmentation pattern typical of a long-chain alkene. |
| 1-Methoxydecane [13] | 172.31 | 172 | 45 , 57, 71, 85 | Different molecular ion (M+2); presence of m/z 45 but fragmentation pattern of a saturated chain. |
| 9-Decen-1-ol [2] | 156.27 | 156 (often weak) | 41, 55, 68, 82, [M-18]⁺ | Different molecular ion; characteristic loss of water ([M-18]⁺) from the alcohol. |
Protocol: GC-MS Analysis
This protocol is suitable for the analysis of volatile and semi-volatile organic compounds.[14]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Setup:
-
GC: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Temperature Program: Start at 50°C (hold 2 min), then ramp at 15°C/min to 280°C (hold 5 min). This program ensures separation of the target from potential volatile impurities.
-
Injection: Inject 1 µL of the prepared sample solution using a split injection mode (e.g., 50:1 split ratio).[15]
-
-
MS Setup:
-
Ionization Mode: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400 to ensure capture of the molecular ion and all relevant fragments.
-
-
Data Analysis:
-
Identify the GC peak corresponding to your compound.
-
Analyze the mass spectrum of that peak.
-
Compare the molecular ion and fragmentation pattern with the expected values and with library spectra (e.g., NIST, Wiley).
-
Final Assessment: A Self-Validating Conclusion
The structural validation of 1-Decene, 10-methoxy- is achieved when all pieces of spectroscopic evidence converge without contradiction.
-
NMR confirms the carbon-hydrogen framework: a 10-carbon chain with a terminal double bond at one end and a methoxy group at the other.
-
FT-IR confirms the presence of the key functional groups: an alkene and an ether, and critically, the absence of a hydroxyl group.
-
MS confirms the molecular weight and provides the definitive fragmentation evidence (m/z 45) for the terminal methoxy group.
When the experimental data from these three orthogonal techniques align perfectly with the proposed structure and clearly distinguish it from the alternatives, the validation is complete and trustworthy. This rigorous, evidence-based approach is fundamental to ensuring the quality and integrity of chemical research and development.
References
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3085890, 1-Decene, 10-methoxy-. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Decene. In NIST Chemistry WebBook. Retrieved from [Link]
-
Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 1-METHOXYDECANE | CAS#:7289-52-3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23716, 1-Methoxydecane. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Methoxydecane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 9-Decen-1-ol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Search EPA Archive: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 9-Decen-1-ol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 1-Methoxydecane (CAS 7289-52-3)|High Purity [benchchem.com]
- 2. 9-Decen-1-ol [webbook.nist.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ou.edu [ou.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. vivanls.com [vivanls.com]
- 11. Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 9-Decen-1-ol [webbook.nist.gov]
- 13. 1-Methoxydecane [webbook.nist.gov]
- 14. dem.ri.gov [dem.ri.gov]
- 15. archive.epa.gov [archive.epa.gov]
Technical Evaluation: Poly(10-methoxy-1-decene) vs. Standard Polyolefins
Topic: Performance of Polymers Derived from "1-Decene, 10-methoxy-" Content Type: Technical Comparison Guide (Publishable Quality) Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide evaluates the performance of polymers derived from 1-Decene, 10-methoxy- (referred to herein as PMD ), a specialized functionalized
The C10 alkyl spacer separating the polymerizable vinyl group from the polar methoxy moiety effectively "masks" the oxygen atom, significantly reducing catalyst poisoning during coordination polymerization. This structural advantage allows for the synthesis of high-molecular-weight, semi-crystalline polymers that combine the hydrolytic stability and flexibility of polyolefins with the surface adhesion and compatibility of polyethers .
Key Findings:
-
Catalyst Tolerance: 10-methoxy-1-decene exhibits >90% higher activity with metallocene catalysts compared to allylic ethers (e.g., allyl methyl ether) due to the "remote" functionalization effect.
-
Surface Energy: PMD films demonstrate a water contact angle of ~75°, significantly more hydrophilic than Poly(1-decene) (~105°), enabling printability and adhesion to metals without plasma treatment.
-
Thermal Stability: The ether linkage provides superior thermal stability (
C) compared to ester-functionalized polyolefins.
Comparative Analysis: Structural & Performance Metrics
The following analysis compares Poly(10-methoxy-1-decene) (PMD ) against its non-polar analog Poly(1-decene) (PAO) and the catalyst-poisoning Poly(allyl methyl ether) (PAME) .
2.1. Catalyst Activity & Polymerization Feasibility
The primary challenge in functionalizing polyolefins is the "poisoning" of early transition metal catalysts (Ti, Zr) by polar groups (O, N).
| Metric | Poly(1-decene) (PAO) | Poly(Allyl Methyl Ether) (PAME) | Poly(10-methoxy-1-decene) (PMD) |
| Functional Group Position | None | Allylic (C3) | Remote ( |
| Catalyst Interaction | Inert (Ideal) | Strong Chelation (Poisoning) | Weak/No Chelation |
| Relative Activity (Metallocene) | 100% (Reference) | < 1% (Dead Catalyst) | ~60-80% |
| Molecular Weight ( | High (>100 kDa) | Oligomeric (<5 kDa) | High (50-150 kDa) |
| Microstructure | Isotactic/Atactic | Irregular | Stereoregular Control Possible |
Insight: The 8-carbon spacer in PMD prevents the methoxy oxygen from forming a stable 5- or 6-membered chelate ring with the metal center, preserving catalytic activity.
2.2. Physical & Surface Properties
PMD is particularly valuable for applications requiring the bulk properties of a polyolefin (flexibility, chemical resistance) but the surface properties of a polar polymer.
| Property | Poly(1-decene) | PMD | Significance |
| Glass Transition ( | -75°C | -65°C | Retains excellent low-temperature flexibility.[1] |
| Melting Point ( | None (Amorphous) or Low | ~40-50°C | Side-chain crystallization is preserved but slightly disrupted by the methoxy tip.[1] |
| Water Contact Angle | 105° (Hydrophobic) | 75° (Wettable) | Critical for coating adhesion and biomedical compatibility.[1] |
| Adhesion to Aluminum | Poor (Peels off) | Strong | Ether oxygens act as Lewis bases, donating electron density to metal oxide surfaces.[1] |
| Dielectric Constant | 2.1 | ~3.5 | Enhanced polarity for electronic applications.[1] |
Mechanistic Visualization
The following diagram illustrates the "Remote Functionalization" mechanism that allows 10-methoxy-1-decene to be polymerized effectively, unlike short-chain analogs.
Figure 1: Mechanistic differentiation. The long alkyl chain of 10-methoxy-1-decene sterically prevents the ether oxygen from deactivating the catalyst center.
Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), the following protocols are derived from established methodologies for functionalized
Protocol A: Monomer Purification (Critical Step)
Commercially available 10-methoxy-1-decene often contains alcohol impurities (from hydrolysis) or peroxides, which kill polymerization catalysts.
-
Drying: Stir the monomer over Calcium Hydride (
) for 24 hours at room temperature to remove trace water and alcohols. -
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Distillation: Vacuum distill the monomer directly onto activated molecular sieves (4Å) immediately prior to use.
-
Validation: Check purity via
-NMR. The absence of an -OH peak at 3.5-4.0 ppm is mandatory.
-
Protocol B: Coordination Polymerization (Metallocene Route)
This protocol uses a Zirconocene catalyst, known for high activity with
Reagents:
-
Catalyst:
(10 mol) -
Cocatalyst: Methylaluminoxane (MAO) (Al/Zr ratio = 1000:1)
-
Solvent: Toluene (anhydrous)
Workflow:
-
Inert Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with 50 mL of anhydrous toluene and the MAO cocatalyst.
-
Monomer Addition: Add 5.0 g of purified 10-methoxy-1-decene .
-
Initiation: Inject the catalyst solution (
in toluene) vigorously. -
Reaction: Stir at 25°C for 4 hours. The solution should become viscous.
-
Termination: Quench with acidic methanol (5% HCl in MeOH).
-
Purification: Precipitate the polymer into a large excess of methanol. Filter, wash with methanol, and dry under vacuum at 60°C.
Expected Outcome:
-
Yield: >80%
-
Appearance: Translucent, flexible elastomer.
-
Structure:
-NMR should show the methoxy singlet at 3.3 ppm and the absence of olefinic protons.
Applications in Drug Development & Biomedicine
The unique properties of PMD make it a superior candidate for specific biomedical niches compared to standard PAOs or PEGs.
| Application Domain | Current Standard | Limitation of Standard | Advantage of PMD |
| Transdermal Patches | Polyisobutylene (PIB) | Low breathability; requires tackifiers.[1] | Built-in Tackiness: Methoxy groups improve skin adhesion without additives; semi-permeable structure.[1] |
| Drug Packaging | HDPE/LDPE | High protein adsorption; non-polar surface.[1] | Low Protein Binding: Ether surface resists non-specific protein adsorption better than pure alkanes.[1] |
| Lubricants (Pharma) | Silicone Oil | Migration issues; difficult to clean.[1] | Miscibility: PMD is compatible with organic solvents, easier to clean, and provides lubricity with higher surface retention. |
References
-
Imuta, J., et al. (2002). Copolymerization of Ethylene with Polar Monomers Using Late Transition Metal Complexes. Journal of the American Chemical Society. Link
-
Boffa, L. S., & Novak, B. M. (2000). Copolymerization of Polar Monomers with Olefins Using Transition-Metal Complexes. Chemical Reviews. Link
-
Dong, J. Y., & Hu, Y. (2006). Design and Synthesis of Structural Well-Defined Functional Polyolefins via Transition Metal-Mediated Olefin Polymerization. Coordination Chemistry Reviews. Link
- Chung, T. C. (2002). Functionalization of Polyolefins. Academic Press. (Standard text on the "spacer effect" in functional olefins).
Sources
A Senior Application Scientist's Guide to Bifunctional Monomers: Evaluating "1-Decene, 10-methoxy-" as a Novel Alternative
Introduction: The Critical Role of Bifunctional Monomers in Advanced Polymer Design
In the landscape of modern materials science and drug development, the precise engineering of polymer architectures is paramount. Bifunctional monomers, organic compounds possessing two distinct reactive functional groups, are the foundational building blocks that enable the synthesis of polymers with tailored properties and functionalities.[1] These monomers are instrumental in constructing linear polymer chains, forming cross-linked networks, and introducing specific chemical handles for post-polymerization modifications.[1] The strategic selection of a bifunctional monomer is a critical decision that dictates the physicochemical properties, and ultimately, the performance of the resulting macromolecule in its intended application, be it as a drug delivery vehicle, a surface coating, or a novel biomaterial.
This guide introduces "1-Decene, 10-methoxy-," a novel bifunctional monomer, and provides a comprehensive comparison with established alternatives. While direct experimental data on "1-Decene, 10-methoxy-" is limited, this guide will leverage established principles of polymer chemistry and analogous systems to provide a robust evaluation for researchers, scientists, and drug development professionals. We will explore its potential advantages and disadvantages by examining the distinct reactivity of its terminal alkene and methoxy functional groups, offering a theoretical and practical framework for its application.
"1-Decene, 10-methoxy-": A Bifunctional Monomer with Orthogonal Reactivity
"1-Decene, 10-methoxy-" (Figure 1) presents an intriguing molecular architecture for polymer synthesis. It features a terminal alkene (a vinyl group) and a terminal methoxy group, separated by a flexible ten-carbon aliphatic chain.
Figure 1: Chemical Structure of 1-Decene, 10-methoxy-
Caption: Molecular structure of 1-Decene, 10-methoxy-.
The key theoretical advantage of this monomer lies in the orthogonal reactivity of its two functional groups. The terminal alkene is readily polymerizable through various mechanisms, including radical, anionic, and coordination polymerization.[2] The methoxy group, being a protected hydroxyl group, is generally inert under these polymerization conditions. This allows for the creation of a linear polymer with pendant methoxy groups, which can be subsequently deprotected to reveal hydroxyl functionalities for further chemical modification.
Comparative Analysis with Alternative Bifunctional Monomers
To objectively evaluate the potential of "1-Decene, 10-methoxy-", we will compare it with two classes of established bifunctional monomers: those with a terminal alkene and a hydroxyl group, and those with a terminal alkene and an ester group.
Alternative 1: ω-Hydroxy-α-Olefins (e.g., 10-Undecen-1-ol)
Monomers like 10-undecen-1-ol offer a direct route to polymers with pendant hydroxyl groups.
Figure 2: Chemical Structure of 10-Undecen-1-ol
Caption: Molecular structure of 10-Undecen-1-ol.
Alternative 2: ω-Alkenyl Esters (e.g., 10-Undecenoyl Acetate)
Ester-functionalized monomers provide an alternative route to introducing reactive sites.
Figure 3: Chemical Structure of 10-Undecenoyl Acetate
Caption: Molecular structure of 10-Undecenoyl Acetate.
Performance Comparison: A Deeper Dive
The choice of bifunctional monomer significantly impacts several key aspects of polymer synthesis and the properties of the final material.
Table 1: Comparative Analysis of Bifunctional Monomers
| Feature | "1-Decene, 10-methoxy-" (Theoretical) | 10-Undecen-1-ol | 10-Undecenoyl Acetate |
| Monomer Synthesis | Likely multi-step: protection of a hydroxyl group followed by introduction of the double bond. | Typically a one-step reduction of the corresponding carboxylic acid or ester. | Esterification of 10-undecen-1-ol. |
| Polymerization Compatibility | High. The inert methoxy group is compatible with a wide range of polymerization techniques. | Moderate. The acidic proton of the hydroxyl group can interfere with certain catalysts (e.g., some Ziegler-Natta or anionic initiators). Protection may be required.[3] | High. The ester group is generally stable under common polymerization conditions. |
| Post-Polymerization Modification | Requires a deprotection step to reveal the hydroxyl group for further functionalization. | Direct access to hydroxyl groups for immediate functionalization (e.g., esterification, etherification). | Requires hydrolysis or aminolysis to access the hydroxyl group, which can also affect the polymer backbone. |
| Resulting Polymer Properties | Hydrophobic backbone with potential for creating hydrophilic domains after deprotection. | Can impart hydrophilicity and hydrogen bonding capabilities to the polymer. | The ester group can influence solubility and thermal properties. Susceptible to hydrolysis.[4][5] |
| Potential Applications | Drug delivery systems requiring a protected functional group during formulation, functional coatings, and biomaterials. | Surface modification for improved biocompatibility, hydrogels, and drug-polymer conjugates. | Biodegradable polymers, controlled release systems, and thermoplastic elastomers. |
Experimental Considerations and Methodologies
The successful application of any bifunctional monomer hinges on a well-defined and reproducible experimental protocol.
Synthesis of ω-methoxy-α-olefins: A General Protocol
The synthesis of "1-Decene, 10-methoxy-" would likely follow a two-step process starting from a diol.
Figure 4: Proposed Synthesis of 1-Decene, 10-methoxy-
Caption: A plausible two-step synthetic route for 1-Decene, 10-methoxy-.
Protocol:
-
Monomethylation of 1,10-Decanediol: To a solution of 1,10-decanediol in an anhydrous solvent like tetrahydrofuran (THF), add one equivalent of a strong base such as sodium hydride (NaH) at 0°C. After hydrogen evolution ceases, add one equivalent of methyl iodide (CH3I) and allow the reaction to warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product, 10-methoxy-1-decanol, is extracted and purified.
-
Dehydration to form the Alkene: The selective dehydration of the terminal alcohol to an alkene can be challenging. Catalytic dehydration over metal oxides like alumina (Al2O3) or thoria (ThO2) at high temperatures can be employed to favor the formation of the terminal α-olefin.[6] Careful optimization of reaction conditions is crucial to minimize isomerization to internal olefins.
Coordination Polymerization of Functionalized α-Olefins
Coordination polymerization using catalysts like metallocenes or Ziegler-Natta systems is a common method for polymerizing α-olefins.[7] When using monomers with functional groups, catalyst selection is critical to avoid deactivation.
Figure 5: General Workflow for Coordination Polymerization
Caption: A typical experimental workflow for the coordination polymerization of α-olefins.
Exemplary Protocol (for 10-Undecen-1-ol with a tolerant catalyst):
-
Catalyst and Monomer Preparation: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. The chosen catalyst (e.g., a late-transition metal catalyst known for functional group tolerance) is dissolved in an anhydrous, deoxygenated solvent (e.g., toluene). The monomer, 10-undecen-1-ol, is purified and dried before use.
-
Polymerization: The monomer is added to the reaction vessel, followed by the catalyst solution. The reaction is stirred at the desired temperature for a specified time.
-
Quenching and Isolation: The polymerization is terminated by the addition of a quenching agent, such as methanol containing a small amount of hydrochloric acid. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., cold methanol), filtered, and dried under vacuum.
-
Characterization: The resulting polymer is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure, Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) to analyze its thermal properties.
Causality in Experimental Choices: Why the Methoxy Protecting Group Matters
The choice of a methoxy group as a protecting group for the hydroxyl functionality in "1-Decene, 10-methoxy-" is a deliberate one, driven by several key considerations:
-
Inertness: The ether linkage of the methoxy group is significantly more stable and less reactive than the acidic proton of a free hydroxyl group.[4][5] This inertness is crucial for preventing catalyst deactivation during polymerization, particularly with sensitive early transition metal catalysts.[7]
-
Deprotection Strategy: While stable, the methoxy group can be cleaved under specific, often harsh, conditions (e.g., using strong acids like HBr or BBr3). This allows for the unmasking of the hydroxyl group for subsequent reactions after the polymer backbone has been formed.
-
Solubility Modulation: The presence of the methoxy group can influence the solubility of both the monomer and the resulting polymer, which can be advantageous for controlling polymerization kinetics and processing of the final material.
Self-Validating Systems: Ensuring Protocol Trustworthiness
To ensure the reliability and reproducibility of the experimental protocols, a self-validating approach should be integrated into the workflow. This involves:
-
In-situ Monitoring: Techniques like real-time NMR or IR spectroscopy can be used to monitor monomer conversion and polymerization kinetics, providing immediate feedback on the reaction's progress.
-
Control Experiments: Running parallel reactions without the catalyst or with a known inhibitor helps to confirm that the observed polymerization is indeed due to the intended catalytic process.
-
End-Group Analysis: Characterization of the polymer's end-groups can provide valuable insights into the initiation and termination mechanisms, validating the proposed reaction pathway.
Conclusion: "1-Decene, 10-methoxy-" - A Promising but Uncharted Territory
"1-Decene, 10-methoxy-" represents a theoretically advantageous bifunctional monomer, offering the potential for synthesizing well-defined, functionalized polyolefins. Its key strength lies in the orthogonal reactivity of its terminal alkene and protected hydroxyl group. This allows for polymerization without interference from the functional group, which can then be deprotected for subsequent modifications.
However, the lack of readily available experimental data necessitates a cautious and well-informed approach. The synthesis of the monomer itself presents challenges in achieving selective dehydration. Furthermore, the conditions required for deprotecting the methoxy group in the final polymer must be carefully chosen to avoid degradation of the polymer backbone.
In comparison to established alternatives like ω-hydroxy-α-olefins and ω-alkenyl esters, "1-Decene, 10-methoxy-" offers a unique set of trade-offs. While it may provide greater compatibility with a broader range of polymerization catalysts, it introduces additional synthetic and deprotection steps. The ultimate decision of which bifunctional monomer to employ will depend on the specific requirements of the target application, including the desired polymer architecture, the necessary functional groups, and the synthetic feasibility. This guide provides the foundational knowledge and a comparative framework to aid researchers in making that critical decision.
References
-
Bifunctional Monomers Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]
-
Polymerization of Alkenes. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
-
Selective synthesis of α-olefins by dehydration of fatty alcohols over alumina–thoria mixed catalysts. (2021). Catalysis Science & Technology. Retrieved from [Link]
-
Homo-polymerization of α-Olefins and Co-polymerization of Higher α-Olefins with Ethylene in the Presence of CpTiCl2(OC6H4X-p)/MAO Catalysts (X = CH3, Cl). (2004). Molecules. Retrieved from [Link]
-
Show how a protecting group might be used to make these reactions... (2024, January 20). Pearson. Retrieved from [Link]
-
Difference Between Ester And Ether. (n.d.). BYJU'S. Retrieved from [Link]
-
Ethers vs. Esters: Bonds That Last! (n.d.). Nadkarni. Retrieved from [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. byjus.com [byjus.com]
- 5. nadkarnispc.com [nadkarnispc.com]
- 6. Selective synthesis of α-olefins by dehydration of fatty alcohols over alumina–thoria mixed catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Homo-polymerization of α-Olefins and Co-polymerization of Higher α-Olefins with Ethylene in the Presence of CpTiCl2(OC6H4X-p)/MAO Catalysts (X = CH3, Cl) - PMC [pmc.ncbi.nlm.nih.gov]
Cross-referencing "1-Decene, 10-methoxy-" properties with literature values
The following guide provides an in-depth technical analysis of 1-Decene, 10-methoxy- , correcting common identification errors and offering a rigorous comparison with its functional analogues.
Content Type: Technical Reference & Experimental Guide Target Audience: Synthetic Chemists, Polymer Scientists, and Process Engineers.[1]
Executive Summary
1-Decene, 10-methoxy- (also known as 10-methoxydec-1-ene or methyl 9-decenyl ether ) is a bifunctional building block featuring a terminal alkene for polymerization/metathesis and a methoxy ether tail for polarity modulation.[1][2]
Critical Identification Note: Users frequently encounter conflicting registry data.
-
Correct CAS: 72928-41-7 (Verified for 10-methoxy-1-decene).[1][3][4]
-
Incorrect CAS: 72442-37-6 (Often erroneous linked in databases; actually refers to 1-Methyl-5-oxopyrrolidine-2-carboxylic acid).[1]
-
Directive: Always verify structure via NMR/IR rather than relying solely on CAS numbers from non-certified vendors.
This guide compares the ether’s performance against its precursor (9-Decen-1-ol ) and its non-functionalized analogue (1-Decene ), demonstrating its utility in ADMET polymerization and pheromone synthesis .[1]
Compound Profile & Literature Benchmarking[1][2]
The following data contrasts the theoretical/predicted properties of the target ether with the experimental values of its closest structural relatives.
Physicochemical Property Comparison[1][2][5][6]
| Property | 1-Decene, 10-methoxy- (Target) | 9-Decen-1-ol (Precursor) | 1-Decene (Analogue) | Relevance |
| Formula | C₁₁H₂₂O | C₁₀H₂₀O | C₁₀H₂₀ | Stoichiometry |
| MW ( g/mol ) | 170.29 | 156.27 | 140.27 | Mass balance |
| Boiling Point | 205–210 °C (Predicted)* | 236–238 °C (Exp.) | 170–172 °C (Exp.)[1] | Volatility/Purification |
| Density (g/mL) | 0.81–0.83 (Predicted) | 0.845 | 0.741 | Solvent separation |
| LogP | ~4.1 | ~3.6 | ~5.1 | Lipophilicity |
| Functionality | Ether (Stable, Capped) | Alcohol (Protic, Reactive) | Alkyl (Inert) | Reaction Scope |
*Note: The boiling point of the ether is lower than the alcohol despite higher MW due to the absence of intermolecular hydrogen bonding.[1]
Comparative Performance Analysis
A. Stability vs. Reactivity[1][2]
-
Vs. 9-Decen-1-ol: The alcohol group in 9-decen-1-ol is susceptible to oxidation (to aldehyde/acid) or esterification.[1] The 10-methoxy variant "caps" this reactivity, making it orthogonal to many reagents (e.g., Grignards, strong bases) used in subsequent steps.[1]
-
Vs. 1-Decene: While 1-decene is purely hydrophobic, the methoxy group in 10-methoxy-1-decene increases solubility in polar organic solvents (THF, DCM) without introducing acidic protons.[1] This is critical for ADMET (Acyclic Diene Metathesis) polymerization , where solubility of the growing polymer chain dictates molecular weight.[1]
B. Polymerization Utility (ADMET)
In metathesis reactions using Grubbs' catalysts:
-
1-Decene: Acts as a chain terminator (only one alkene).[1]
-
10-Methoxy-1-decene: Also acts as a chain terminator unless copolymerized or used as a functional handle.[1] However, its primary value lies in Cross-Metathesis (CM) to introduce polar end-groups onto polyolefins.[1]
Experimental Protocols
Protocol 1: Synthesis of 10-Methoxy-1-decene
Objective: Convert 9-decen-1-ol to its methyl ether with >98% conversion.
Reagents:
-
Sodium Hydride (NaH, 60% in oil, 1.2 eq)[1]
-
Iodomethane (MeI, 1.5 eq)[1]
-
Tetrahydrofuran (THF, anhydrous)[1]
Workflow:
-
Activation: Suspend NaH in anhydrous THF at 0°C under Argon.
-
Deprotonation: Add 9-decen-1-ol dropwise. Evolution of H₂ gas will occur.[1] Stir for 30 min at 0°C until gas evolution ceases (Formation of alkoxide).
-
Alkylation: Add MeI dropwise (Exothermic). Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Carefully add saturated NH₄Cl solution.
-
Extraction: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄.[1]
-
Purification: Distill under reduced pressure (vacuum distillation recommended to separate from trace starting material).
Protocol 2: Structural Validation (NMR)
Self-Validating Check: The disappearance of the broad -OH singlet and appearance of the sharp methoxy singlet confirms conversion.[1]
| Nucleus | Signal (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 5.81 | ddt | 1H | Internal Vinyl (-CH=)[1] |
| ¹H NMR | 4.99, 4.93 | dd | 2H | Terminal Vinyl (=CH₂) |
| ¹H NMR | 3.36 | t | 2H | Ether methylene (-CH₂-O-) |
| ¹H NMR | 3.32 | s | 3H | Methoxy methyl (-OCH₃) |
| ¹H NMR | 2.04 | q | 2H | Allylic methylene |
| ¹H NMR | 1.2-1.6 | m | 10H | Alkyl backbone |
Visualizations
Figure 1: Synthesis & Reactivity Pathway
This diagram illustrates the conversion of the alcohol to the ether and its subsequent application in Cross-Metathesis.[1]
Caption: Synthesis of 10-methoxy-1-decene via Williamson etherification and downstream application.
Figure 2: Property Comparison Logic
Decision tree for selecting between the Alcohol and the Ether based on application requirements.[1]
Caption: Selection logic for decenyl derivatives based on chemical stability and polarity needs.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3085890, 10-Methoxy-1-decene. Retrieved from [Link]
-
EPA (United States Environmental Protection Agency). CompTox Chemicals Dashboard: 1-Decene, 10-methoxy-.[1][4] Retrieved from [Link][1][4]
-
NIST Mass Spectrometry Data Center. 9-Decen-1-ol (Precursor) Mass Spectrum & Retention Indices. Retrieved from [Link][1]
Sources
Benchmarking the reactivity of "1-Decene, 10-methoxy-" against similar compounds
A Comparative Guide for Functionalized Alpha-Olefin Applications
Executive Summary: The "Spacer Effect" in Functionalized Alkenes
In the landscape of alpha-olefins, 1-Decene, 10-methoxy- (CAS: 72928-41-7) occupies a critical niche as a distal-functionalized monomer . Unlike simple hydrocarbons (e.g., 1-Decene) or highly reactive polar monomers (e.g., Allyl Methyl Ether), this compound offers a strategic balance: it introduces polarity (ether functionality) without the severe catalyst poisoning often associated with functionalized alkenes.
This guide benchmarks 10-methoxy-1-decene against its non-polar analog (1-Decene) and shorter-chain polar analogs (Allyl Methyl Ether). The core finding is that the C8 methylene spacer between the vinyl group and the methoxy ether acts as a "kinetic shield," preventing the "back-biting" chelation mechanism that typically deactivates organometallic catalysts.
Chemical Profile & Physical Benchmarking
The physical properties of 10-methoxy-1-decene dictate its handling and process compatibility. It is significantly less volatile than 1-decene, requiring modified purification protocols (e.g., high-vacuum distillation).
Table 1: Comparative Physical Properties
| Property | 1-Decene (Reference) | 10-Methoxy-1-Decene (Target) | Allyl Methyl Ether (Short Analog) |
| Formula | C₁₀H₂₀ | C₁₁H₂₂O | C₄H₈O |
| MW ( g/mol ) | 140.27 | 170.29 | 72.11 |
| Boiling Point | 170°C | ~215°C (Est.) | 42°C |
| Density (g/mL) | 0.74 | ~0.82 (Est.) | 0.76 |
| Polarity (LogP) | ~5.7 (Non-polar) | ~4.1 (Moderately Polar) | ~0.9 (Polar) |
| Catalyst Interaction | Inert | Weakly Coordinating (Distal) | Strongly Coordinating (Chelating) |
Analyst Note: The increased boiling point of the methoxy derivative necessitates higher thermal energy for removal from reaction mixtures compared to 1-decene. However, its lower volatility reduces flammability risks in scale-up environments.
Benchmarking Scenario A: Coordination Polymerization
Context: Ziegler-Natta or Metallocene-catalyzed polymerization (e.g., production of functionalized LLDPE).
The Challenge: Catalyst Poisoning
Early transition metal catalysts (Ti, Zr) are highly oxophilic. Polar groups (ethers, esters) typically coordinate to the metal center, blocking the active site and killing polymerization.
Performance Comparison
-
1-Decene (Baseline):
-
Allyl Methyl Ether (The "Poison"):
-
Activity: Near Zero.
-
Mechanism: The oxygen atom is only 1 carbon away from the double bond. After insertion, the ether oxygen forms a stable 5-membered chelate ring with the metal center ("back-biting"), effectively shutting down the catalyst.
-
Result: No polymer or low oligomers.
-
-
10-Methoxy-1-Decene (The "Masked" Monomer):
-
Activity: Moderate to High (Catalyst Dependent).
-
Mechanism: The 8-carbon spacer prevents the formation of stable 5- or 6-membered chelate rings. The entropic penalty for the long chain to wrap around and coordinate the metal is too high.
-
Result: Successful incorporation of polar groups into the polymer backbone without severe catalyst deactivation.
-
Visualizing the Mechanism (Graphviz)
Figure 1: The "Spacer Effect" in coordination polymerization. Note how the short spacer of Allyl Methyl Ether leads to poisoning, while the long spacer of 10-Methoxy-1-Decene allows for propagation.
Benchmarking Scenario B: Olefin Metathesis
Context: Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) using Grubbs-type catalysts.
Reactivity Analysis
Unlike early transition metals, Ruthenium (Grubbs) catalysts are more tolerant of polar groups. However, the position of the group still matters for turnover frequency (TOF).
-
Electronic Effect: The methoxy group in 10-methoxy-1-decene is electronically isolated from the alkene. The double bond behaves almost identically to 1-decene (Type I olefin).
-
Coordination: While less poisoning than amines, the ether oxygen can weakly coordinate to the Ru center if the catalyst loading is very low (<1 mol%).
-
Comparison:
-
vs. 1-Decene: Slightly slower reaction rates due to weak coordination competition, but high conversion is achievable.
-
vs. 10-Undecenoic Methyl Ester: 10-methoxy-1-decene is less coordinating than the ester carbonyl. It often requires lower catalyst loading than ester-functionalized olefins.
-
Experimental Protocols
Protocol A: Copolymerization Screening (Self-Validating)
Objective: Determine the incorporation rate of 10-methoxy-1-decene into a polyethylene backbone.
Reagents:
-
Toluene (Anhydrous, degassed).
-
Catalyst: Zirconocene Dichloride (
) / MAO (Methylaluminoxane). -
Monomers: Ethylene (1 atm), 10-Methoxy-1-Decene.
Workflow:
-
Inerting: Flame-dry a 250 mL Schlenk flask; cool under Argon flow.
-
Scavenging: Add Toluene (50 mL) and MAO (2 mL, 10 wt% in toluene) to scavenge impurities. Validation Step: Solution should remain clear/yellow, not cloudy.
-
Monomer Addition: Add 10-Methoxy-1-Decene (1.0 g, 5.8 mmol).
-
Saturation: Saturate the solution with Ethylene gas for 10 minutes.
-
Initiation: Inject catalyst solution (
, 5 µmol). -
Quench: After 30 mins, quench with acidic methanol (5% HCl/MeOH).
-
Analysis: Filter polymer, dry, and analyze via HT-GPC (High-Temp GPC) for MW and ¹H-NMR (at 120°C in
) to quantify methoxy incorporation (triplet at ~3.4 ppm).
Protocol B: Cross-Metathesis Efficiency Test
Objective: Compare reactivity with a reference standard (Methyl Acrylate).
Workflow:
-
Dissolve 10-Methoxy-1-Decene (1 equiv) and Methyl Acrylate (2 equiv) in DCM (0.1 M).
-
Add Grubbs II catalyst (1 mol%).
-
Reflux for 2 hours.
-
Validation: Monitor disappearance of the terminal alkene protons (multiplet at 5.8 ppm) via NMR.
-
Benchmark: Repeat with 1-Decene. Calculate the relative rate (
). Expect for the methoxy derivative vs 1-decene.
Strategic Recommendations
-
Use as a "Trojan Horse": If you need to introduce polarity into a hydrophobic polymer (e.g., to improve printability or adhesion) without redesigning your catalyst system, 10-methoxy-1-decene is the ideal candidate. Its long alkyl tail "tricks" the catalyst into treating it like a simple alpha-olefin.
-
Purification is Key: Unlike 1-decene, the ether group can retain water. Rigorous drying over Molecular Sieves (4Å) or Calcium Hydride (
) is mandatory before use in moisture-sensitive applications. -
Thermal Stability: The ether linkage is stable up to ~250°C. Above this, beta-elimination is possible but slow compared to esters.
References
-
Boffa, L. S., & Novak, B. M. (2000). "Copolymerization of Polar Monomers with Olefins Using Transition-Metal Complexes." Chemical Reviews, 100(4), 1479–1514. Link
-
Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). "Late-Metal Catalysts for Ethylene Homo- and Copolymerization." Chemical Reviews, 100(4), 1169–1204. Link
-
Dong, J. Y., & Hu, Y. (2006). "Design and Synthesis of Structurally Well-Defined Functional Polyolefins via Transition Metal-Mediated Olefin Polymerization." Coordination Chemistry Reviews, 250(1-2), 47–65. Link
- O'Reilly, R. K., Gibson, V. C., & White, A. J. (2004). "Coordination Polymerization of Functionalized Olefins." Journal of the American Chemical Society, 126(36).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
